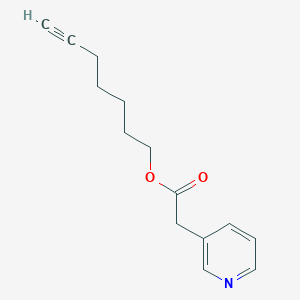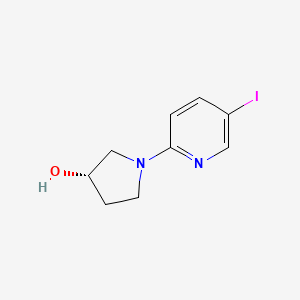
Hept-6-ynyl 2-pyridin-3-ylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hept-6-ynyl 2-pyridin-3-ylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a hept-6-ynyl group attached to a 2-pyridin-3-ylacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hept-6-ynyl 2-pyridin-3-ylacetate typically involves the esterification of 2-pyridin-3-ylacetic acid with hept-6-yn-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Hept-6-ynyl 2-pyridin-3-ylacetate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The ester group can participate in nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) or lithium aluminum hydride (LiAlH₄).
Substitution: Ammonia (NH₃) or primary amines in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides or other esters.
Aplicaciones Científicas De Investigación
Hept-6-ynyl 2-pyridin-3-ylacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Hept-6-ynyl 2-pyridin-3-ylacetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or ion channels. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparación Con Compuestos Similares
Hept-6-ynyl 2-pyridin-3-ylacetate can be compared with other similar compounds, such as:
Hept-6-ynyl acetate: Lacks the pyridinyl group, making it less versatile in biological applications.
2-pyridin-3-ylacetic acid: Lacks the hept-6-ynyl group, which may reduce its reactivity in certain chemical reactions.
Hept-6-ynyl 2-pyridin-4-ylacetate: Similar structure but with a different position of the pyridinyl group, which can affect its chemical and biological properties.
The uniqueness of this compound lies in its combination of the hept-6-ynyl and 2-pyridin-3-ylacetate moieties, providing a balance of reactivity and potential biological activity.
Propiedades
IUPAC Name |
hept-6-ynyl 2-pyridin-3-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-3-4-5-6-10-17-14(16)11-13-8-7-9-15-12-13/h1,7-9,12H,3-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOSNRKPTPLZKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCOC(=O)CC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-[4-(Triazol-1-yl)benzoyl]morpholin-3-yl]cyclohexan-1-one](/img/structure/B6968641.png)
![(5-chloropyrazolo[1,5-a]pyridin-2-yl)-[3-(1H-imidazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6968649.png)
![4-[3-[1-(Methoxymethyl)cyclohexyl]-1,2,4-oxadiazol-5-yl]oxane-4-carbonitrile](/img/structure/B6968669.png)
![4-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]-3-(2-methylphenyl)piperazin-2-one](/img/structure/B6968681.png)
![1-(2-Chlorophenyl)-4-[3-(2-methoxybutan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6968689.png)
![N,N,2-trimethyl-4-[[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]amino]benzamide](/img/structure/B6968690.png)
![[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]-(5-propan-2-ylpyridin-2-yl)methanone](/img/structure/B6968703.png)

![2-(4-Fluorophenyl)-2-[(3-methylsulfonylcyclohexyl)amino]acetamide](/img/structure/B6968723.png)
![2-Methoxy-4-methyl-6-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B6968729.png)
![2-Cyclohexyl-1-[4-(pyrimidine-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B6968733.png)
![4-[4-(3-Methoxyphenyl)piperidin-1-yl]sulfonyl-3-methylbenzonitrile](/img/structure/B6968736.png)
![2-[1-(3-Iodopyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B6968748.png)
![4-[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B6968754.png)
